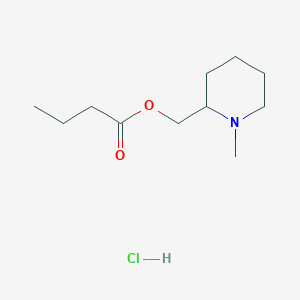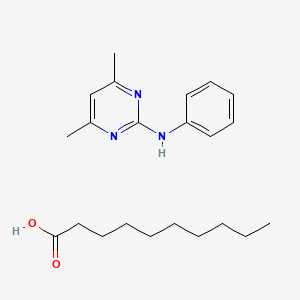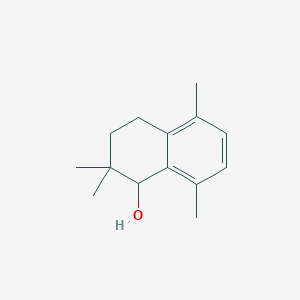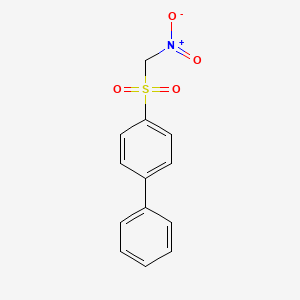![molecular formula C38H28N2S2 B12535544 5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine CAS No. 651329-38-3](/img/structure/B12535544.png)
5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine is a complex organic compound that features a combination of bithiophene and tetraphenylbenzene moieties. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it a potential candidate for various applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Preparation Methods
The synthesis of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine typically involves multiple steps, starting with the preparation of the bithiophene and tetraphenylbenzene precursors. The bithiophene moiety can be synthesized through a series of bromination and stannylation reactions, while the tetraphenylbenzene component is prepared via Suzuki coupling reactions. The final step involves the coupling of these two components under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents, to yield the desired compound.
Chemical Reactions Analysis
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the bithiophene or tetraphenylbenzene moieties are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Scientific Research Applications
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for use in biosensors and other biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the development of advanced materials for electronic devices, such as OLEDs and OFETs, due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s ability to transport charge efficiently is attributed to the conjugated π-electron system present in the bithiophene and tetraphenylbenzene moieties. This allows for effective charge transfer and interaction with other molecules, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar compounds to 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine include:
2,2’-Bithiophene: A simpler compound that serves as a precursor and has similar electronic properties.
2,2’5’,2’'-Terthiophene: Another thiophene-based compound with extended conjugation, used in similar applications.
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: A derivative used in the synthesis of more complex organic semiconductors.
The uniqueness of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine lies in its combination of bithiophene and tetraphenylbenzene moieties, which provide a balance of stability and electronic properties suitable for advanced material applications.
Properties
CAS No. |
651329-38-3 |
|---|---|
Molecular Formula |
C38H28N2S2 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetraphenyl-5-(5-thiophen-2-ylthiophen-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C38H28N2S2/c1-5-14-30(15-6-1)39(31-16-7-2-8-17-31)34-26-29(36-23-24-38(42-36)37-22-13-25-41-37)27-35(28-34)40(32-18-9-3-10-19-32)33-20-11-4-12-21-33/h1-28H |
InChI Key |
JLHPQKNMYVQSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)C4=CC=C(S4)C5=CC=CS5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)

![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)







![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
